tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 259809-79-5
VCID: VC21233645
InChI: InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C
Molecular Formula: C13H19N3O4S
Molecular Weight: 313.37 g/mol

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate

CAS No.: 259809-79-5

Cat. No.: VC21233645

Molecular Formula: C13H19N3O4S

Molecular Weight: 313.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate - 259809-79-5

Specification

CAS No. 259809-79-5
Molecular Formula C13H19N3O4S
Molecular Weight 313.37 g/mol
IUPAC Name tert-butyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3
Standard InChI Key XJOLEDYHJUZKPW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C

Introduction

Chemical Structure and Properties

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is characterized by its molecular formula C₁₃H₁₉N₃O₄S . The compound features a partially hydrogenated pyrido[4,3-d]pyrimidine core structure with key functional groups including a 2-methylsulfonyl substituent and a tert-butyl carboxylate group at the 6-position.

The basic structural elements of this compound include:

  • A pyrido[4,3-d]pyrimidine heterocyclic core

  • Partial hydrogenation at the 5,6,7,8-positions

  • A methylsulfonyl group at the 2-position

  • A tert-butyloxycarbonyl (Boc) protecting group at the 6-position

The presence of the tert-butyloxycarbonyl group suggests this compound may serve as a protected intermediate in multistep syntheses, with the Boc group providing protection for the nitrogen at the 6-position.

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₄S
CAS Registry Number259809-79-5
Storage ConditionsRefrigerated
GradeIndustrial Grade
Purity99%
Reaction TypeApplicability
BrominationPotential intermediate synthesis
EsterificationLikely used for carboxylate formation
AcylationPossible method for introducing functional groups
Low temperature reactionsMay be necessary for selective transformations

Applications in Chemical Research

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is primarily described as a chemical used in synthesis applications . The compound's structure suggests several potential roles in synthetic chemistry:

As a Synthetic Intermediate

The presence of the methylsulfonyl group at the 2-position is particularly noteworthy, as this functional group can serve as a good leaving group in nucleophilic aromatic substitution reactions. This reactivity pattern is observed in related compounds, where methylsulfonyl groups are displaced by various nucleophiles, particularly amines, to create diverse chemical libraries .

For example, in the synthesis of related pyridopyrimidines described in the literature, methylsulfoxide groups at the C-2 position are substituted with different aryl/heteroaryl amines to achieve desired compounds with enhanced biological activities .

Role in Protection Strategies

The tert-butyloxycarbonyl (Boc) group at the 6-position suggests this compound may function as a protected intermediate in multi-step syntheses. The Boc group is commonly used in medicinal chemistry to protect nitrogen atoms during various transformations, and can be readily removed under acidic conditions to reveal the free amine for further functionalization.

KinaseRelevance
CDK4/6Cell cycle regulation, cancer
ARK5AMPK-related kinase, cancer metabolism
FGFR1Growth factor receptor signaling
PDGFRβGrowth factor receptor signaling

This related compound induced apoptosis in tumor cells at concentrations of 30-100 nM and exhibited inhibitory effects on the PI3Kinase/AKT pathway, which is critical for cell survival .

Structure-Activity Relationship Insights

Research on pyridopyrimidine analogues has demonstrated that their biological activity is highly dependent on the nature and position of substituents at key positions including C-2, C-6, and N-8 . These findings suggest that tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate could potentially serve as a starting point for the development of compounds with similar biological activities.

The methylsulfonyl group at the C-2 position, in particular, provides an excellent handle for further derivatization through nucleophilic aromatic substitution with various amines, potentially leading to compounds with enhanced bioactivity profiles.

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